molecular formula C9H16O4 B14297546 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one CAS No. 114592-81-3

2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one

Cat. No.: B14297546
CAS No.: 114592-81-3
M. Wt: 188.22 g/mol
InChI Key: KPSRGYFRPFLSQX-UHFFFAOYSA-N
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Description

2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structure, which includes ethoxy, ethyl, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one typically involves the reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ketal, which then cyclizes to form the dioxane ring. The reaction conditions often require a controlled temperature and anhydrous environment to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one is unique due to its specific substituents and the stability of its six-membered dioxane ring. This stability makes it a valuable intermediate in various chemical reactions and applications .

Properties

CAS No.

114592-81-3

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one

InChI

InChI=1S/C9H16O4/c1-4-7-6-8(10)13-9(3,12-7)11-5-2/h7H,4-6H2,1-3H3

InChI Key

KPSRGYFRPFLSQX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)OC(O1)(C)OCC

Origin of Product

United States

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